3-(2-Chloropyrimidin-5-yl)benzaldehyde
Description
3-(2-Chloropyrimidin-5-yl)benzaldehyde (CAS No. 640769-70-6) is a heteroaromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a 2-chloropyrimidin-5-yl group. With a molecular weight of 244.3 g/mol (C₁₁H₇ClN₂O), it is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings due to the reactive chlorine atom . Priced at $690 per gram (Aroz Technologies, 2008), its cost reflects its specialized applications and synthetic complexity .
Properties
IUPAC Name |
3-(2-chloropyrimidin-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-11-13-5-10(6-14-11)9-3-1-2-8(4-9)7-15/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDRFNCGLIPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(N=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-5-yl)benzaldehyde typically involves the reaction of 2-chloropyrimidine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 3-(2-Chloropyrimidin-5-yl)benzaldehyde .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyrimidin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) in a solvent such as DMF.
Major Products Formed
Oxidation: 3-(2-Chloropyrimidin-5-yl)benzoic acid.
Reduction: 3-(2-Chloropyrimidin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloropyrimidin-5-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(2-Chloropyrimidin-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include key enzymes or receptors related to disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine and Benzaldehyde Moieties
The compound is distinguished from analogs by the electron-withdrawing chlorine atom at the 2-position of the pyrimidine ring. This contrasts with electron-donating groups (e.g., methoxy) in related structures, which alter electronic properties and reactivity. Below is a comparative analysis:
Table 1: Key Structural and Commercial Attributes of Analogous Compounds
*Price calculated from $180/0.5g .
Key Observations:
- Electronic Effects : The chlorine substituent in 3-(2-Chloropyrimidin-5-yl)benzaldehyde enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to methoxy analogs .
- Steric Considerations: Bulkier groups (e.g., morpholino in 3-(2-Morpholinopyrimidin-5-yl)benzaldehyde) may hinder reactivity in sterically demanding reactions .
- Positional Isomerism : The 4-substituted analog (e.g., 4-(2-Chloro-...)-benzaldehyde) may exhibit distinct geometry and binding interactions in biological systems compared to the 3-substituted derivative .
Bromine and Fluorine-Substituted Analogs
lists brominated (e.g., 5-bromo-2-chloro-4-methylpyridin-3-amine) and fluorinated (2,3,6-trifluorobenzaldehyde) compounds.
Reactivity in Cross-Coupling Reactions
The chlorine atom in 3-(2-Chloropyrimidin-5-yl)benzaldehyde serves as a superior leaving group compared to methoxy or methyl groups, enabling efficient palladium-catalyzed couplings. For example, in Suzuki reactions, it facilitates the formation of biaryl structures critical in kinase inhibitor synthesis .
Docking and Binding Studies (Hypothetical Analysis)
While direct docking data are unavailable in the evidence, AutoDock Vina () could predict enhanced binding affinity for the chlorine-substituted compound in enzyme active sites due to halogen bonding, a feature absent in methoxy analogs .
Cost and Availability
The high cost of 3-(2-Chloropyrimidin-5-yl)benzaldehyde ($690/g) versus 3-(2-Methoxypyrimidin-5-yl)benzaldehyde ($360/g) reflects the former’s synthetic challenges (e.g., handling chlorinating agents) and demand in medicinal chemistry .
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